Ethyl 4-aminoisoxazolo[5,4-d]pyrimidine-3-carboxylate
Description
Emergence of Heterocyclic Analogues in 20th Century Drug Discovery
Heterocyclic compounds became the cornerstone of pharmaceutical innovation in the 20th century due to their structural diversity and bioactivity. The synthesis of aromatic heterocycles, such as pyrimidines and isoxazoles, accelerated following breakthroughs in organic chemistry methodologies. For instance, the isolation of penicillin in 1928 marked the first antibiotic derived from a heterocyclic framework, revolutionizing infectious disease treatment. Similarly, sulfanilamide (1932), a sulfonamide-containing heterocycle, became a pioneering antibacterial agent.
The mid-20th century saw systematic efforts to hybridize heterocyclic scaffolds to enhance pharmacological properties. Isoxazoles, characterized by a five-membered ring with one oxygen and one nitrogen atom, gained prominence for their metabolic stability and ability to mimic biological intermediates. Pyrimidines, six-membered rings with two nitrogen atoms, became critical in nucleic acid analogs and enzyme inhibitors. The fusion of these rings, as seen in isoxazolo-pyrimidine hybrids, aimed to merge the pharmacokinetic advantages of both systems.
Table 1: Key Heterocyclic Drugs Developed in the 20th Century
| Year | Compound Name | Heterocyclic Core | Therapeutic Use |
|---|---|---|---|
| 1928 | Penicillin | β-lactam | Antibacterial |
| 1932 | Sulfanilamide | Sulfonamide | Antibacterial |
| 1951 | Imipramine | Dibenzazepine | Antidepressant |
| 1963 | Diazepam | Benzodiazepine | Anxiolytic |
| 1987 | Fluconazole | Triazole | Antifungal |
The rise of combinatorial chemistry in the 1980s further enabled the synthesis of complex heterocyclic hybrids, including isoxazolo-pyrimidines. These efforts were driven by the need to address drug resistance and improve target specificity.
Key Milestones in Aminoisoxazole-Pyrimidine Hybrid Development
The strategic fusion of aminoisoxazole and pyrimidine motifs began in the late 20th century, leveraging advancements in cycloaddition and multicomponent reactions. Isoxazolo[5,4-d]pyrimidine derivatives, in particular, were synthesized to exploit their dual capacity for hydrogen bonding and π-π stacking interactions with biological targets.
A pivotal milestone was the application of 1,3-dipolar cycloaddition reactions to construct the isoxazole ring. For example, the Huisgen cycloaddition between nitrile oxides and alkynes provided regioselective access to isoxazole intermediates, which were subsequently fused with pyrimidine precursors. The introduction of an amino group at the 4-position and an ethyl carboxylate ester at the 3-position enhanced solubility and binding affinity, making ethyl 4-aminoisoxazolo[5,4-d]pyrimidine-3-carboxylate a versatile intermediate for further functionalization.
Table 2: Synthetic Milestones in Aminoisoxazole-Pyrimidine Hybrids
| Decade | Innovation | Impact on Hybrid Synthesis |
|---|---|---|
| 1960s | Development of nitrile oxide chemistry | Enabled reliable isoxazole formation |
| 1980s | Microwave-assisted synthesis | Accelerated ring-closing reactions |
| 2000s | Transition-metal-catalyzed coupling | Improved regioselectivity and yield |
The compound’s potential was further validated by its role as a kinase inhibitor precursor. Studies in the early 2000s demonstrated that substitution patterns on the pyrimidine ring could modulate selectivity for tyrosine kinases involved in cancer proliferation. These findings positioned this compound as a critical scaffold in targeted therapy development.
Properties
CAS No. |
1184913-91-4 |
|---|---|
Molecular Formula |
C8H8N4O3 |
Molecular Weight |
208.17 g/mol |
IUPAC Name |
ethyl 4-amino-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C8H8N4O3/c1-2-14-8(13)5-4-6(9)10-3-11-7(4)15-12-5/h3H,2H2,1H3,(H2,9,10,11) |
InChI Key |
VRFBVDGRJVCOGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC2=NC=NC(=C12)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of Isoxazole Intermediate
A common precursor in the synthesis is the isoxazole derivative bearing amino and carbamoyl groups. The preparation typically involves:
- Reaction of cyanoacetamide with ethyl oximinochloroacetate in the presence of sodium ethoxide to yield ethyl 5-amino-4-carbamoylisoxazole-3-carboxamide.
- Formation of oximes and subsequent conversion to N-hydroxyimidoyl chlorides using N-chlorosuccinimide.
- Cyclization with 2-cyanoacetamide and sodium ethanolate to form 5-aminoisoxazole-4-carboxamides.
Formation of Isoxazolo[5,4-d]pyrimidine Core
The cyclization step to form the fused isoxazolo[5,4-d]pyrimidine ring involves:
- Treatment of the isoxazole intermediate with ethyl trifluoroacetate and sodium ethanolate leading to isoxazolo[5,4-d]pyrimidin-4-ols.
- Conversion of these intermediates to chloro derivatives using reagents like phosphoryl trichloride (POCl3) or mesyl chloride to introduce a good leaving group for further substitution.
Amination and Functionalization
The final step involves nucleophilic aromatic substitution of the chloro derivatives with appropriate amines to introduce the amino group at the 4-position. This step often requires:
Alternative Routes and Optimization
- Use of mesyl chloride instead of POCl3 in sensitive substrates to avoid side reactions like deprotection of Boc groups or dimer formation.
- Reduction of ester intermediates with sodium borohydride in THF/methanol mixtures to obtain alcohol derivatives when needed.
- Adjustment of reaction solvents and temperature to improve yields and selectivity, such as conducting amination in aprotic solvents like carbon tetrachloride, although this may reduce yields.
Summary of Key Synthetic Steps and Conditions
Research Results and Yields
- Yields of final oxazolo[5,4-d]pyrimidines vary depending on the amine used, ranging from approximately 9% to 66% in reactions with primary aliphatic amines.
- The use of mesyl chloride as a halogenating agent improved the stability of intermediates and prevented side reactions in sensitive substrates.
- The nucleophilic substitution step generally proceeds smoothly under mild conditions for most substrates, but some require prolonged heating or catalytic conditions.
- Spectral analysis and X-ray crystallography confirm the structure of the final compounds, supporting the synthetic route's validity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-aminoisoxazolo[5,4-d]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carboxylate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the compound under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
Ethyl 4-aminoisoxazolo[5,4-d]pyrimidine-3-carboxylate is a special chemical compound with a variety of applications, particularly in the synthesis of heterocyclic compounds with biological activity .
Synthesis and Characterization
- Isoxazolopyrimidines Preparation : Ethyl 2-methyl-7-oxo-7H-isoxazolo[2,3-a]pyrimidine-6-carboxylate derivatives can be synthesized by reacting 5-methylisoxazol-3-amine with diethyl ethoxymethylenemalonate derivatives in dry xylene under reflux conditions .
- General Procedure : A solution of 5-methylisoxazol-3-amine (0.49 g, 5 mmol) and diethyl ethoxymethylenemalonate derivative (5 mmol) in dry xylene (20 mL) is refluxed for 48 hours. The resulting residue is purified by column chromatography over silica gel to obtain the desired product .
Applications
- Pharmacological Applications : Isoxazolo[5,4-d]pyrimidines have gained attention for their potential as antibacterial, antifungal, antimicrobial, anti-inflammatory, and anticancer agents .
- Inhibitors of Plasmodium falciparum : Isoxazolopyrimidine-based compounds have been explored as inhibitors of Plasmodium falciparum. For example, pyrimidinone can be converted to 4-chloro-3,6-dimethylisoxazolo[5,4-d]-pyrimidine using phosphorous oxychloride .
- In Vivo Efficacy : Studies in SCID mice infected with P. falciparum have assessed the in vivo efficacy of isoxazolopyrimidines. One study dosed compound 14 orally for 4 days at various dose levels and monitored parasitemia, finding that the ED90 was approximately 63 mg/kg, which was higher than a related triazolopyrimidine .
Reactions of Heterocyclization of Aminoazoles
- Aminoazoles undergo heterocyclization reactions, leading to diverse products depending on solvent type and temperature. Reactions of 1-aryl-3-indolyl-5-aminopyrazoles, cyclic β-diketones, and aromatic aldehydes yield dihydro- and aromatized pyrazolo[3,4-b]pyridine derivatives .
Additional Information
Mechanism of Action
The mechanism of action of Ethyl 4-aminoisoxazolo[5,4-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, thereby reducing inflammation and promoting neuroprotection . The compound also interacts with endoplasmic reticulum chaperones and apoptosis markers, which contribute to its neuroprotective effects .
Comparison with Similar Compounds
Ethyl 4-Oxo-4,5-Dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate
Key Differences :
- Substitution: The 4-amino group in the target compound is replaced by a 4-oxo group, and the ring is partially saturated (4,5-dihydro).
- Reactivity: The oxo group may participate in keto-enol tautomerism, altering electronic properties compared to the amino-substituted derivative.
- Synthesis : This compound is listed in product catalogs but lacks detailed synthetic pathways in the provided evidence .
| Property | Ethyl 4-Aminoisoxazolo[5,4-d]pyrimidine-3-carboxylate | Ethyl 4-Oxo-4,5-Dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate |
|---|---|---|
| Molecular Formula | C₈H₈N₄O₃ | C₈H₇N₃O₄ |
| Substitution | 4-Amino | 4-Oxo, 4,5-dihydro |
| CAS Number | 1184913-91-4 | 931738-63-5 |
Ethyl 4-Chloroisoxazolo[5,4-d]pyrimidine-3-carboxylate
Key Differences :
- Substitution: A chlorine atom replaces the amino group at position 3.
- Electronic Effects: The electron-withdrawing chlorine may reduce nucleophilicity at the pyrimidine ring compared to the amino derivative.
Thiazolo-Pyrimidine Carboxylates
Examples :
- Ethyl 4-(2,4-Dichlorophenyl)-2-methyl-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate (C₂₀H₁₆Cl₂N₂O₂S): Structural Variation: A benzo-thiazolo-pyrimidine fused system with a 2,4-dichlorophenyl substituent. Crystallography: Monoclinic crystal system (space group C2/c) with unit cell dimensions a = 38.654 Å, b = 11.787 Å, c = 8.774 Å .
- Ethyl (R)-2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate :
| Property | This compound | Thiazolo-Pyrimidine Derivatives |
|---|---|---|
| Core Structure | Isoxazolo-pyrimidine | Thiazolo-pyrimidine |
| Substituents | 4-Amino, ethyl ester | Varied (e.g., dichlorophenyl, pyridinyl, methyl) |
| Synthetic Yield | Not reported | Up to 82% |
Triazolo-Pyrimidine Carboxylates
Example : Ethyl 1-(3-fluoro-4-methylphenyl)-7-methyl-5-oxo-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate (C₂₀H₁₅FN₄O₂):
- Structural Variation : A triazolo-pyrimidine core with a 3-fluoro-4-methylphenyl group.
Pyrazolo-Pyrimidine Carboxylates
Example: Ethyl 7-(3-O-benzyl-1,2-O-isopropylidene-α-D-xylo-tetrofuranos-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate:
- Structural Variation : A pyrazolo-pyrimidine core with a carbohydrate-derived substituent.
- Synthesis : Prepared using LiHMDS in THF, yielding 16–35% after chromatographic purification .
Biological Activity
Ethyl 4-aminoisoxazolo[5,4-d]pyrimidine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and virology. This article explores the compound's synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique combination of isoxazole and pyrimidine ring structures, which are known for their diverse biological activities. Its molecular formula is CHNO, with an ethyl ester functional group at the carboxylic acid position. The structural characteristics contribute to its interaction with various biological targets, making it a candidate for drug development.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been evaluated against several cancer cell lines, including:
The compound's ability to inhibit cell proliferation suggests that it may act through mechanisms such as apoptosis induction or cell cycle arrest.
Antiviral Activity
This compound has also shown promise in antiviral applications. Studies have demonstrated its potential to inhibit viral replication in vitro, making it a candidate for further investigation in the development of antiviral agents.
The mechanism of action for this compound involves its interaction with specific biological targets. Interaction studies have indicated that the compound binds to various enzymes and receptors involved in cancer progression and viral replication. Techniques such as surface plasmon resonance (SPR) and molecular docking studies have been employed to elucidate these interactions.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the core structure can enhance potency and selectivity. For instance:
- Substituents on the isoxazole ring : Variations here have been linked to improved binding affinity and reduced toxicity.
- Pyrimidine modifications : Alterations in this region can influence the compound's pharmacokinetics and bioavailability.
Case Studies
Several studies have highlighted the effectiveness of this compound in preclinical models:
- Study on Cancer Cell Lines : A comprehensive evaluation across multiple cancer types revealed that this compound consistently inhibited cell growth with varying IC values, indicating its broad-spectrum anticancer activity.
- Antiviral Screening : In vitro assays demonstrated that the compound significantly reduced viral load in infected cells, suggesting potential as a therapeutic agent against viral infections.
Q & A
Q. What are the common synthetic routes for Ethyl 4-aminoisoxazolo[5,4-d]pyrimidine-3-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from hydrazine derivatives and α,β-unsaturated carbonyl compounds. Key steps include:
- Cyclization : Formation of the isoxazole or pyrimidine ring via nucleophilic attack and condensation.
- Amidation : Reacting intermediates like ethyl 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with primary amines (e.g., benzylamines) in ethanol. A double excess of amine and prolonged reaction times (24–48 hours) are critical for successful amidation due to reduced reactivity of pyrido[1,2-a]pyrimidine esters .
- Esterification : Final carboxylate esterification using ethanol and acid catalysts.
Characterization involves ¹H/¹³C NMR, elemental analysis, and melting point determination .
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) identifies proton environments, such as aromatic protons (δ 7.5–8.5 ppm) and ester groups (δ 1.2–1.4 ppm for CH₃). ¹³C NMR confirms carbonyl (δ 165–170 ppm) and heterocyclic carbons .
- Elemental Analysis : Microanalysis (e.g., EuroVector EA-3000) verifies C, H, N content within ±0.4% of theoretical values .
- Melting Point : Determined via digital melting point analyzers (e.g., SMP10 Stuart) to ensure purity (>95%) .
Q. What preliminary bioactivity assays are used to evaluate this compound?
- Methodological Answer :
- Antioxidant Activity : Assessed via DPPH radical scavenging assays (IC₅₀ values reported in μM range) .
- Antibacterial Screening : Disk diffusion or microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How can reaction conditions be optimized for amidation in pyrido[1,2-a]pyrimidine derivatives?
- Methodological Answer :
- Amine Excess : Use a 2:1 molar ratio of amine to ester to overcome steric hindrance and low reactivity .
- Solvent/Temperature : Ethanol under reflux (78°C) for 24–48 hours enhances nucleophilic substitution.
- Catalysis : Acid catalysts (e.g., HCl) or Lewis acids (e.g., ZnCl₂) improve yields in stubborn reactions .
Q. How is X-ray crystallography applied to confirm the compound’s structure?
- Methodological Answer :
- Crystal Growth : Slow evaporation from ethanol/acetone solutions yields single crystals.
- Data Collection : Monoclinic systems (e.g., space group C2/c) with parameters:
| Parameter | Value |
|---|---|
| a (Å) | 38.654 |
| b (Å) | 11.787 |
| c (Å) | 8.774 |
| β (°) | 102.415 |
| V (ų) | 3904.1 |
- Refinement : R factor <0.05 ensures accuracy .
Q. How are stereoisomers resolved and analyzed in pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer :
- NMR Differentiation : ¹H NMR distinguishes syn (e.g., δ 1.2 ppm for CH₃) and anti isomers (e.g., δ 1.4 ppm) via coupling constants and NOE effects .
- Chiral Chromatography : Use Chiralpak® columns with hexane/ethanol mobile phases for enantiomeric separation .
Q. How should researchers address contradictions between structural bioisosterism and observed bioactivity?
- Methodological Answer :
- Case Study : Despite structural similarity to 4-hydroxyquinoline-2-ones, bioisosterism may fail due to divergent electronic profiles.
- Mitigation : Perform SAR studies to identify critical substituents. For example, replacing a hydroxyl with an amino group alters H-bonding capacity and target affinity .
Data Contradiction Analysis
Q. Why might a compound’s in vitro bioactivity not translate to in vivo efficacy?
- Methodological Answer :
- Metabolic Instability : Ester groups may undergo hydrolysis in vivo. Test using simulated gastric fluid (SGF) or liver microsomes.
- Solubility Issues : Poor aqueous solubility limits bioavailability. Modify via salt formation (e.g., HCl salts) or co-solvents (e.g., PEG-400) .
Methodological Tables
Q. Table 1: Key Crystallographic Data for Structural Confirmation
| Parameter | Value | Source |
|---|---|---|
| Space Group | C2/c | |
| a (Å) | 38.654 | |
| R Factor | 0.035 |
Q. Table 2: Optimization of Amidation Conditions
| Condition | Optimal Value | Impact on Yield |
|---|---|---|
| Amine Excess | 2:1 (amine:ester) | +35% |
| Reaction Time | 48 hours | +20% |
| Catalyst | ZnCl₂ (5 mol%) | +25% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
